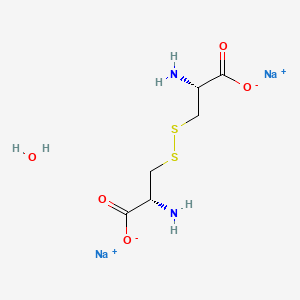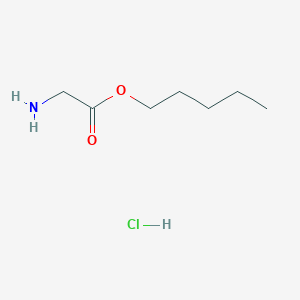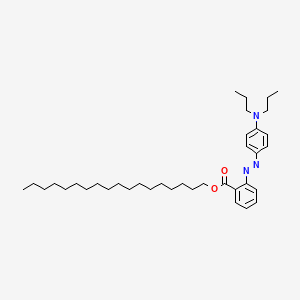
Boc-l-lys(dansyl)-oh
Overview
Description
Boc-l-lys(dansyl)-oh is a compound that combines the tert-butyloxycarbonyl (Boc) protected lysine with a dansyl group. The Boc group is commonly used to protect amine groups in synthetic organic chemistry, while the dansyl group is a fluorescent dye often used in biochemical applications. This compound is particularly useful in peptide synthesis and fluorescence-based assays.
Mechanism of Action
Target of Action
Boc-l-lys(dansyl)-oh is primarily used in the synthesis of star-shaped cationic polypeptides . These polypeptides have shown excellent antimicrobial activity and improved biocompatibility . The primary targets of these polypeptides are both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .
Mode of Action
The mode of action of this compound, when used in the synthesis of star-shaped cationic polypeptides, is through the disruption of bacterial membranes . This disruption leads to the death of the bacteria, thereby exhibiting its antimicrobial activity .
Biochemical Pathways
The biochemical pathways affected by this compound are related to bacterial survival. By disrupting the bacterial membranes, it interferes with essential processes such as nutrient uptake and waste removal, leading to bacterial death .
Pharmacokinetics
Its use in the synthesis of antimicrobial peptides suggests that it may be designed to maximize bioavailability and minimize toxicity .
Result of Action
The result of the action of this compound is the synthesis of star-shaped cationic polypeptides with excellent antimicrobial activity . These polypeptides exhibit low minimum inhibitory concentrations against both Gram-positive and Gram-negative bacteria . They also show high toxicity against various mammalian cell lines .
Action Environment
The action environment can influence the efficacy and stability of this compound. Factors such as pH, temperature, and presence of other substances can affect its reactivity and the effectiveness of the resulting polypeptides . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-l-lys(dansyl)-oh typically involves the protection of the lysine amino group with the Boc group, followed by the attachment of the dansyl group. The Boc protection is achieved by reacting lysine with di-tert-butyl dicarbonate under basic conditions . The dansyl group is then introduced by reacting the Boc-protected lysine with dansyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-l-lys(dansyl)-oh undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution Reactions: The dansyl group can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Bases like triethylamine are used to facilitate the attachment of the dansyl group.
Major Products Formed
Scientific Research Applications
Boc-l-lys(dansyl)-oh has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a building block.
Biology: Utilized in fluorescence-based assays to study protein interactions and localization.
Medicine: Employed in the development of fluorescent probes for diagnostic imaging.
Industry: Applied in the production of fluorescent dyes and markers.
Comparison with Similar Compounds
Similar Compounds
Fmoc-l-lys(dansyl)-oh: Similar to Boc-l-lys(dansyl)-oh but uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Cbz-l-lys(dansyl)-oh: Uses the carbobenzoxy (Cbz) group for protection.
Uniqueness
This compound is unique due to its combination of the Boc protective group and the dansyl fluorescent dye. This combination allows for efficient peptide synthesis and easy detection in fluorescence-based assays. The Boc group is preferred for its stability under basic conditions and ease of removal under acidic conditions .
Properties
IUPAC Name |
(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O6S/c1-23(2,3)32-22(29)25-18(21(27)28)12-6-7-15-24-33(30,31)20-14-9-10-16-17(20)11-8-13-19(16)26(4)5/h8-11,13-14,18,24H,6-7,12,15H2,1-5H3,(H,25,29)(H,27,28)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXVVSQZXDFRRT-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


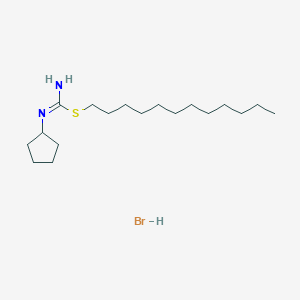
![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]](/img/structure/B3182724.png)
![7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime](/img/structure/B3182729.png)
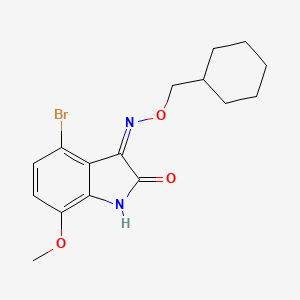
![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)





![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)
